molecular formula C26H39Cl2N5O5S B609054 Mirodenafil dihydrochloride CAS No. 862189-96-6

Mirodenafil dihydrochloride

Numéro de catalogue B609054
Numéro CAS: 862189-96-6
Poids moléculaire: 604.588
Clé InChI: CKPHITUXXABKDL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Summary of the Application

Mirodenafil dihydrochloride, a phosphodiesterase 5 (PDE5) inhibitor, has been evaluated for its therapeutic effects on Alzheimer’s disease (AD) due to its polypharmacological properties . It has been shown to ameliorate Alzheimer-like pathology and symptoms .

Methods of Application or Experimental Procedures

Mirodenafil was administered to test its effects on the cognitive behaviors of the APP-C105 AD mouse model using the Morris water maze and passive avoidance tests . In addition, human neuroblastoma SH-SY5Y cells and mouse hippocampal HT-22 cells were used to show mirodenafil-induced alterations associated with various signaling pathways .

Results or Outcomes

Mirodenafil improved cognitive behavior in the APP-C105 mouse model . It not only reduced the Aβ and phosphorylated tau burdens in vivo, but also ameliorated AD pathology induced by Aβ through the modulation of various signaling pathways .

2. Erectile Dysfunction Treatment

Summary of the Application

Mirodenafil dihydrochloride is a highly potent and selective PDE5 inhibitor . It has been approved for the treatment of erectile dysfunction in South Korea .

Methods of Application or Experimental Procedures

Clinical trials in people with erectile dysfunction have tested mirodenafil doses of 50 or 100 mg, orally, on demand .

Results or Outcomes

Mirodenafil is effective for the treatment of erectile dysfunction, including in people with other conditions such as diabetes and hypertension . It is generally well-tolerated and adverse events are generally mild, including facial flushing and headache .

1. Alzheimer’s Disease Treatment

Summary of the Application

Mirodenafil dihydrochloride, a phosphodiesterase 5 (PDE5) inhibitor, has been evaluated for its therapeutic effects on Alzheimer’s disease (AD) due to its polypharmacological properties . It has been shown to ameliorate Alzheimer-like pathology and symptoms .

Methods of Application or Experimental Procedures

Mirodenafil was administered to test its effects on the cognitive behaviors of the APP-C105 AD mouse model using the Morris water maze and passive avoidance tests . In addition, human neuroblastoma SH-SY5Y cells and mouse hippocampal HT-22 cells were used to show mirodenafil-induced alterations associated with various signaling pathways .

Results or Outcomes

Mirodenafil improved cognitive behavior in the APP-C105 mouse model . It not only reduced the Aβ and phosphorylated tau burdens in vivo, but also ameliorated AD pathology induced by Aβ through the modulation of various signaling pathways .

2. Erectile Dysfunction Treatment

Summary of the Application

Mirodenafil dihydrochloride is a highly potent and selective PDE5 inhibitor . It has been approved for the treatment of erectile dysfunction in South Korea .

Methods of Application or Experimental Procedures

Clinical trials in people with erectile dysfunction have tested mirodenafil doses of 50 or 100 mg, orally, on demand .

Results or Outcomes

Mirodenafil is effective for the treatment of erectile dysfunction, including in people with other conditions such as diabetes and hypertension . It is generally well-tolerated and adverse events are generally mild, including facial flushing and headache .

1. Alzheimer’s Disease Treatment

Summary of the Application

Mirodenafil dihydrochloride, a phosphodiesterase 5 (PDE5) inhibitor, has been evaluated for its therapeutic effects on Alzheimer’s disease (AD) due to its polypharmacological properties . It has been shown to ameliorate Alzheimer-like pathology and symptoms .

Methods of Application or Experimental Procedures

Mirodenafil was administered to test its effects on the cognitive behaviors of the APP-C105 AD mouse model using the Morris water maze and passive avoidance tests . In addition, human neuroblastoma SH-SY5Y cells and mouse hippocampal HT-22 cells were used to show mirodenafil-induced alterations associated with various signaling pathways .

Results or Outcomes

Mirodenafil improved cognitive behavior in the APP-C105 mouse model . It not only reduced the Aβ and phosphorylated tau burdens in vivo, but also ameliorated AD pathology induced by Aβ through the modulation of various signaling pathways .

2. Erectile Dysfunction Treatment

Summary of the Application

Mirodenafil dihydrochloride is a highly potent and selective PDE5 inhibitor . It has been approved for the treatment of erectile dysfunction in South Korea .

Methods of Application or Experimental Procedures

Clinical trials in people with erectile dysfunction have tested mirodenafil doses of 50 or 100 mg, orally, on demand .

Results or Outcomes

Mirodenafil is effective for the treatment of erectile dysfunction, including in people with other conditions such as diabetes and hypertension . It is generally well-tolerated and adverse events are generally mild, including facial flushing and headache .

Propriétés

IUPAC Name

5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O5S.2ClH/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32;;/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPHITUXXABKDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39Cl2N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mirodenafil dihydrochloride

CAS RN

862189-96-6
Record name Mirodenafil dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862189966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MIRODENAFIL DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL7L8TWT8Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2
Citations
DY Cho, SH Bae, JH Shon… - Journal of separation …, 2013 - Wiley Online Library
… consisted of 100 μg of nonradiolabeled mirodenafil (treatment I), 100 μg of 14 C-radiolabeled mirodenafil (treatment II), and 113.8 mg of nonradiolabeled mirodenafil dihydrochloride (…
D Solubility, I vivo Activity
Number of citations: 0

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.